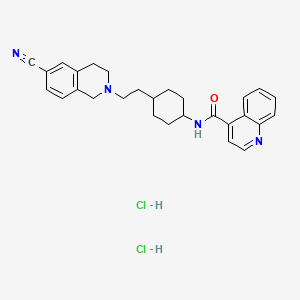

SB-277011 dihydrochloride

Description

SB 277011A is an antagonist of the dopamine D3 receptor (pKi = 8.0) that is at least 100-fold selective for D3 over other monoamine receptors (pKis = 6.0, 5.0, and br>Selective dopamine D3 receptor antagonist (pKi values are 8.0, 6.0, 5.0 and br

Properties

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIOTGUXSPDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-277011 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 dihydrochloride is a potent and highly selective dopamine D3 receptor antagonist.[1] Its high affinity for the D3 receptor, coupled with significant selectivity over the D2 receptor subtype and other CNS targets, has established it as a critical pharmacological tool for elucidating the role of the D3 receptor in various physiological and pathological processes.[1][2][3] Primarily investigated for its therapeutic potential in substance use disorders, SB-277011 has been instrumental in preclinical studies examining the neurobiology of addiction to psychostimulants, nicotine, and alcohol.[1][4][5] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: Selective and Competitive D3 Receptor Antagonism

The primary mechanism of action of SB-277011 is its function as a competitive antagonist at the dopamine D3 receptor.[1] It binds with high affinity to the D3 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by D3 receptor activation. The D3 receptor is a G protein-coupled receptor (GPCR) of the D2-like family, which predominantly couples to the Gi/o alpha subunit. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity. By competitively occupying the dopamine binding site, SB-277011 prevents these intracellular events from occurring in response to dopamine release.

Figure 1: Competitive antagonism of SB-277011 at the Dopamine D3 Receptor.

Data Presentation: Quantitative Analysis

The efficacy and selectivity of SB-277011 have been quantified through various in vitro and in vivo studies. The following tables summarize key data points.

Table 1: Receptor Binding Affinity

| Receptor Target | Species | Preparation | pKi / Ki | Selectivity vs. D3 | Reference(s) |

|---|---|---|---|---|---|

| Dopamine D3 | Human | CHO Cells | pKi = 8.40 | - | [1] |

| Dopamine D3 | Human | CHO Cells | pKi = 7.95 | - | [2][6][7] |

| Dopamine D3 | Human | - | Ki = 11.2 nM | - | [8] |

| Dopamine D3 | Rat | CHO Cells | pKi = 7.97 | - | [1][6] |

| Dopamine D3 | Rat | - | Ki = 10.7 nM | - | [8] |

| Dopamine D2 | Human | CHO Cells | ~100-120 fold lower | 100-120x | [1][2][6] |

| Dopamine D2 | Rat | CHO Cells | ~80 fold lower | 80x | [1][6] |

| Dopamine D2 | - | - | pKi = 6.0 | 100x | [8][9] |

| 5-HT1B | - | - | pKi < 5.2 | >600x | [8][9] |

| 5-HT1D | - | - | pKi = 5.9 | ~125x | [8] |

| Other (66 receptors) | Human | - | >100 fold lower | >100x |[2][7] |

Table 2: Functional Antagonist Potency

| Assay | Cell Line | Agonist | pKb | Selectivity (vs. D2) | Reference(s) |

|---|

| Microphysiometer | CHO (hD3) | Quinpirole | 8.3 | 80x |[2] |

Table 3: In Vivo Pharmacokinetics

| Species | Parameter | Value | Reference(s) |

|---|---|---|---|

| Rat | Oral Bioavailability | 35% | [10][11] |

| Rat | Plasma Clearance | 20 mL/min/kg | [10][11] |

| Rat | Brain:Blood Ratio | 3.6:1 | |

| Dog | Oral Bioavailability | 43% | [10][11] |

| Cynomolgus Monkey | Oral Bioavailability | 2% |[10][11] |

Table 4: Summary of Effective Doses in Preclinical Models

| Model | Species | Effect | Dose (Route) | Reference(s) |

|---|---|---|---|---|

| Methamphetamine-Enhanced Brain Stimulation Reward | Rat | Attenuation | 12 mg/kg (i.p.) | [12] |

| Methamphetamine-Induced Reinstatement | Rat | Inhibition | 12 & 24 mg/kg (i.p.) | [1] |

| Cocaine-Triggered Reinstatement | Rat | Blockade | 6 & 12 mg/kg (i.p.) | [13] |

| Nicotine-Paired Cue-Induced Locomotor Activity | Rat | Blockade | - | [4] |

| Cocaine-Induced Conditioned Place Preference | Rat | Blockade of Expression | - | [4] |

| Alcohol Self-Administration | Mouse | Reduction | 30 mg/kg (i.p.) |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that have characterized the mechanism of action of SB-277011.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D2 and D3 receptors.

-

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human or rat D2 or D3 receptor cDNA are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-7-OH-DPAT for D3) at various concentrations.

-

Competition Assay: To determine the Ki of SB-277011, membranes are incubated with a fixed concentration of radioligand and increasing concentrations of unlabeled SB-277011.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values (concentration of SB-277011 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[2][7]

-

Microphysiometer Functional Assay

-

Objective: To determine the functional antagonist potency (pKb) of SB-277011.

-

Methodology:

-

Cell Culture: CHO cells overexpressing the human D3 receptor are cultured on Cytosensor Microphysiometer sensor chips.

-

Assay Principle: The microphysiometer measures real-time changes in the rate of extracellular acidification, which is an indirect measure of overall metabolic and receptor activation.

-

Agonist Stimulation: Cells are exposed to the D3 agonist quinpirole, which activates the Gi/o pathway, leading to a measurable increase in the acidification rate.

-

Antagonist Challenge: To determine antagonist potency, cells are pre-incubated with various concentrations of SB-277011 prior to the addition of quinpirole. The ability of SB-277011 to inhibit the quinpirole-induced response is measured.

-

Data Analysis: The concentration-response curves for quinpirole in the presence of different concentrations of SB-277011 are analyzed using the Schild equation to determine the pKb value.[2]

-

Intravenous Self-Administration and Reinstatement Model

-

Objective: To evaluate the effect of SB-277011 on the motivation to take drugs and on drug-seeking behavior (relapse).

-

Methodology:

-

Surgical Preparation: Male Long-Evans rats are surgically implanted with intravenous catheters.[1]

-

Self-Administration Training: Rats are placed in operant chambers and trained to press a lever to receive an intravenous infusion of a drug (e.g., methamphetamine or cocaine). Training continues until a stable pattern of responding is established.

-

Extinction Phase: The drug is removed, and lever presses no longer result in an infusion. This continues until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test: After extinction, reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of the drug, presentation of a drug-associated cue, or a stressor (e.g., foot-shock).[1][4]

-

SB-277011 Administration: SB-277011 or vehicle is administered (e.g., via intraperitoneal injection) prior to the reinstatement test session.

-

Data Collection: The number of presses on the active (previously drug-delivering) and inactive levers is recorded. A significant reduction in active lever pressing in the SB-277011 group compared to the vehicle group indicates that the compound has blocked the reinstatement of drug-seeking behavior.

-

Figure 2: Experimental workflow for the drug-induced reinstatement model.

Signaling Pathways and Neurocircuitry

SB-277011 exerts its effects by modulating the mesolimbic dopamine system, a critical circuit in reward, motivation, and addiction.[1] D3 receptors are strategically located both pre-synaptically on dopamine neurons (as autoreceptors) and post-synaptically in limbic brain regions such as the nucleus accumbens.[1]

-

Post-synaptic Action: In the nucleus accumbens, dopamine released from Ventral Tegmental Area (VTA) neurons activates post-synaptic D3 receptors. This activation, via the Gi/o pathway, is thought to modulate neuronal excitability and contribute to the rewarding effects of drugs of abuse. By blocking these post-synaptic receptors, SB-277011 can attenuate the rewarding and reinforcing properties of drugs like methamphetamine and cocaine.[6][12]

-

Pre-synaptic Action (Autoreceptor): D3 autoreceptors on dopamine terminals provide a negative feedback mechanism, inhibiting further dopamine synthesis and release. The effect of SB-277011 on these autoreceptors is more complex. Antagonism of these receptors can, under certain conditions, lead to an increase in dopamine release by blocking this negative feedback. This may explain findings where SB-277011 potentiated the increase in extracellular dopamine caused by cocaine.[6] This suggests that SB-277011's ability to reduce drug-seeking may not be by simply reducing dopamine levels, but by altering the dynamics and functional connectivity of the reward circuit.[4][6]

Figure 3: Synaptic action of SB-277011 on pre- and post-synaptic D3 receptors.

Conclusion

SB-277011 dihydrochloride is a highly selective and potent competitive antagonist of the dopamine D3 receptor. Its mechanism of action is centered on the blockade of D3 receptor-mediated signaling, primarily through the Gi/o pathway. This action within the mesolimbic dopamine system has been shown to effectively attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behaviors in a variety of robust preclinical models. While its development for clinical use was halted due to pharmacokinetic challenges in humans, SB-277011 remains an invaluable research tool for dissecting the complex role of the D3 receptor in addiction, motivation, and neuropsychiatric disorders.[4]

References

- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. mdpi.com [mdpi.com]

- 7. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SB-277011 Dihydrochloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and pharmacological characterization of the potent and selective dopamine D3 receptor antagonist, SB-277011 dihydrochloride.

Introduction

SB-277011, and its dihydrochloride salt, have emerged as a critical pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high affinity and selectivity for the D3 receptor over the D2 receptor and a wide range of other receptors have made it a valuable agent in preclinical studies, particularly in the context of substance abuse and neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of SB-277011 dihydrochloride, intended for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

The discovery of SB-277011 was the result of a targeted drug discovery program aimed at developing a potent and selective dopamine D3 receptor antagonist.[4] The program identified a series of 1,2,3,4-tetrahydroisoquinolines with high D3 affinity.[4] Through optimization of a flexible butyl linker to a more conformationally constrained cyclohexylethyl linker, SB-277011 (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) was identified as a lead candidate with improved oral bioavailability and selectivity.[4]

Quantitative Pharmacological Data

The pharmacological profile of SB-277011 is characterized by its high affinity for the dopamine D3 receptor and significant selectivity over the D2 receptor and other monoamine receptors. The quantitative data from various in vitro and in vivo studies are summarized in the tables below.

| Parameter | Human D3 Receptor | Rat D3 Receptor | Reference |

| pKi | 7.95 - 8.40 | 7.97 | [2][5] |

| Ki | 11.2 nM | 10.7 nM | [6] |

Table 1: Binding Affinity of SB-277011 for Dopamine D3 Receptors

| Receptor Subtype | pKi | Selectivity (fold) vs. D3 | Reference |

| Dopamine D2 | 6.0 | 80 - 120 | [2][5] |

| Serotonin 5-HT1B | <5.2 | >100 | [7] |

| Serotonin 5-HT1D | 5.9 | ~100 | [7] |

Table 2: Selectivity Profile of SB-277011

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 43% | Rat | [6] |

| Half-life (t1/2) | 2.0 h | Rat | [6] |

| Brain:Blood Ratio | 3.6:1 | Rat | [6] |

Table 3: Pharmacokinetic Properties of SB-277011

Signaling Pathway and Mechanism of Action

SB-277011 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. By binding to the D3 receptor without activating it, SB-277011 blocks the binding of endogenous dopamine and prevents the initiation of this signaling cascade.

Caption: Dopamine D3 receptor signaling and antagonism by SB-277011.

Synthesis of SB-277011 Dihydrochloride

The synthesis of SB-277011 involves a multi-step process, beginning with the preparation of key intermediates. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Synthetic Scheme Overview

The synthesis can be conceptually broken down into the formation of two key fragments, which are then coupled:

-

Synthesis of the 6-cyano-1,2,3,4-tetrahydroisoquinoline moiety.

-

Synthesis of the trans-4-(2-aminoethyl)cyclohexyl-4-quinolinecarboxamide fragment.

-

Coupling of the two fragments and final salt formation.

A simplified representation of the synthetic workflow is depicted below.

Caption: Synthetic workflow for SB-277011 dihydrochloride.

Detailed Experimental Protocols

Note: The following protocols are generalized based on available literature. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.

Synthesis of 6-Cyano-1,2,3,4-tetrahydroisoquinoline:

-

N-Trifluoroacetylation: 6-Bromo-1,2,3,4-tetrahydroisoquinoline is reacted with trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to protect the secondary amine.

-

Cyanation: The resulting N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline is treated with copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperature.

-

Deprotection: The trifluoroacetyl group is removed by hydrolysis with a base, such as potassium carbonate, in an aqueous alcohol solution (e.g., methanol/water) to yield 6-cyano-1,2,3,4-tetrahydroisoquinoline.

Synthesis of SB-277011 Free Base:

-

Intermediate Preparation: trans-4-Aminocyclohexylacetic acid is first esterified (e.g., with methanol and acid catalysis) and then the amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Aldehyde Formation: The ester of the protected amino acid is reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

Reductive Amination: The aldehyde is then coupled with 6-cyano-1,2,3,4-tetrahydroisoquinoline via reductive amination using a reducing agent like sodium triacetoxyborohydride.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane.

-

Amide Coupling: The resulting primary amine is coupled with 4-quinolinecarboxylic acid using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to afford SB-277011 as the free base.

Formation of SB-277011 Dihydrochloride:

-

The free base of SB-277011 is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A solution of hydrogen chloride in a solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate of SB-277011 dihydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Key Experimental Assays

The discovery and characterization of SB-277011 relied on a suite of in vitro and in vivo assays to determine its affinity, selectivity, and functional activity.

Caption: General experimental workflow for the discovery of a selective antagonist.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express human or rat dopamine D2 or D3 receptors.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone or [³H]-methylspiperone) and varying concentrations of the unlabeled competitor drug (SB-277011).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and IC50 values (the concentration of SB-277011 that inhibits 50% of specific radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity of SB-277011 (i.e., antagonist properties).

Methodology (e.g., cAMP accumulation assay):

-

Cell Culture: CHO cells expressing the dopamine D3 receptor are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of SB-277011, followed by stimulation with a dopamine agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: The ability of SB-277011 to block the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (pA2 or IC50).

In Vivo Microdialysis

Objective: To assess the effect of SB-277011 on dopamine neurotransmission in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving rat (e.g., the nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: SB-277011 is administered (e.g., systemically or locally through the probe), and dialysate collection continues.

-

Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular dopamine levels following drug administration are calculated relative to baseline levels.

Conclusion

SB-277011 dihydrochloride is a potent and selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. Its discovery was guided by a rational drug design approach, and its synthesis, though multi-step, is well-established. The detailed experimental protocols for its characterization provide a robust framework for further research and development of novel D3 receptor ligands. This technical guide serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. oipub.com [oipub.com]

- 3. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of SB-277011 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 dihydrochloride is a potent and highly selective antagonist of the dopamine D₃ receptor. Its high affinity for the D₃ receptor subtype over the closely related D₂ receptor has made it a critical pharmacological tool for elucidating the physiological roles of D₃ receptors and a lead compound in the development of therapeutics for conditions such as substance use disorders and schizophrenia. This document provides a comprehensive overview of the in vitro pharmacological profile of SB-277011, detailing its binding characteristics and functional antagonism. The information herein is compiled from key studies to serve as a technical guide for researchers.

Receptor Binding Profile

Radioligand binding assays are fundamental to determining the affinity and selectivity of a compound for its target receptor. SB-277011 has been extensively characterized using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human or rat dopamine D₂ and D₃ receptors.

Binding Affinity Data

The affinity of SB-277011 for dopamine receptors is typically quantified by its pKᵢ value, the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity. Data consistently demonstrates that SB-277011 binds with high affinity to the D₃ receptor and exhibits significant selectivity over the D₂ receptor.[1][2][3]

| Parameter | Human D₃ Receptor | Human D₂ Receptor | Rat D₃ Receptor | Rat D₂ Receptor | Selectivity (D₂/D₃) |

| pKᵢ | 7.95 - 8.40 | ~6.0 | 7.97 | ~6.0 | Human: ~120-fold[2][3] |

| Rat: ~80-fold[2][3] | |||||

| Kᵢ (nM) | ~11.2 | ~1000 | ~10.7 | ~1000 |

Table 1: Summary of reported binding affinities (pKᵢ and Kᵢ) of SB-277011 for human and rat D₃ and D₂ receptors. Data compiled from multiple sources.[1][2][3]

Selectivity Profile

Beyond the D₂ receptor, SB-277011 has been profiled against a wide panel of other neurotransmitter receptors, ion channels, and enzymes. Studies report that it shows over 100-fold selectivity for the D₃ receptor against more than 66 other targets, underscoring its specificity.[1] Minor affinities have been noted for the 5-HT₁B and 5-HT₁D receptors, though at significantly lower potencies (pKᵢ < 5.2 and 5.0, respectively).

Functional Antagonism

Functional assays are crucial for determining whether a ligand, upon binding to a receptor, inhibits or activates it. SB-277011 is characterized as a competitive antagonist, meaning it binds to the same site as the endogenous agonist (dopamine) but does not activate the receptor, thereby blocking the agonist's effect.

Functional Potency Data

The functional potency of SB-277011 has been determined using a microphysiometer assay, which measures changes in the extracellular acidification rate of cells as an index of receptor activation. In CHO cells expressing the human D₃ receptor, SB-277011 effectively antagonized the effects of the D₂/D₃ agonist quinpirole.

| Assay Type | Receptor | Agonist | Parameter | Value | Selectivity (D₂/D₃) |

| Microphysiometer | Human D₃ | Quinpirole | pKₑ | 8.3 | ~80-fold |

| Human D₂ | Quinpirole | pKₑ | ~6.4 |

Table 2: Functional antagonist potency (pKₑ) of SB-277011 at human D₃ and D₂ receptors.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize SB-277011.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound at dopamine D₃ receptors expressed in a heterologous system.

Objective: To determine the inhibition constant (Kᵢ) of SB-277011 at the human dopamine D₃ receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]spiperone.

Materials:

-

Cell Membranes: Crude membranes prepared from CHO or HEK293 cells stably transfected with the human dopamine D₃ receptor.

-

Radioligand: [³H]spiperone (a non-selective D₂/D₃ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4]

-

Test Compound: SB-277011 dihydrochloride, serially diluted in assay buffer.

-

Displacer (for non-specific binding): 2 µM (+)-butaclamol or 10 µM S-sulpiride.[4]

-

Apparatus: 96-well plates, water-bath shaker, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes in assay buffer to a final concentration that ensures the total receptor concentration is well below the Kₑ of the radioligand (e.g., 10-50 µg protein/well).[4]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer.

-

Non-Specific Binding (NSB): Add the displacer (e.g., 2 µM (+)-butaclamol).

-

Competition: Add serial dilutions of SB-277011 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add [³H]spiperone to all wells at a final concentration near its Kₑ value for the D₃ receptor (typically 0.1-0.5 nM).[4]

-

Incubation: Add the diluted membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average DPM of the NSB wells from all other wells.

-

Plot the percentage of specific binding against the log concentration of SB-277011.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Functional Assay

This protocol describes a method to assess the functional antagonism of SB-277011 at the Gᵢ-coupled dopamine D₃ receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.

Objective: To determine the potency of SB-277011 in inhibiting agonist-stimulated [³⁵S]GTPγS binding to membranes containing the human dopamine D₃ receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells expressing the human D₃ receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: Guanosine 5'-diphosphate, to a final concentration of 10-30 µM.

-

Agonist: Quinpirole or dopamine.

-

Antagonist: SB-277011 dihydrochloride.

-

Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Displacer (for non-specific binding): Unlabeled GTPγS (10 µM).

Procedure:

-

Pre-incubation: In a 96-well plate, add assay buffer, GDP, and the diluted cell membranes. Add serial dilutions of SB-277011 and incubate for 15-30 minutes at 30°C.

-

Stimulation: Add the agonist (quinpirole) at a concentration that elicits a submaximal response (e.g., its EC₈₀) to all wells except the basal and non-specific binding controls.

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Dry the filters and measure the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding from all agonist-containing wells.

-

Plot the percentage inhibition of agonist-stimulated binding against the log concentration of SB-277011.

-

Determine the IC₅₀ value from the resulting concentration-response curve. This value represents the functional antagonist potency.

-

Visualized Workflows and Pathways

To better illustrate the experimental processes and underlying biological mechanisms, the following diagrams have been generated.

References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of SB-277011 Dihydrochloride in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of SB-277011, a potent and selective dopamine D3 receptor antagonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for its preclinical and potential clinical development.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of SB-277011 has been characterized in several animal species, including rats, dogs, and cynomolgus monkeys. The quantitative data from these studies are summarized in the tables below, offering a comparative view of the compound's behavior across different biological systems.

Table 1: Oral Bioavailability and Plasma Clearance of SB-277011

| Animal Model | Oral Bioavailability (%) | Plasma Clearance (mL min⁻¹ kg⁻¹) | Reference |

| Rat | 35 | 20 (low) | [1] |

| Dog | 43 | 14 (moderate) | [1] |

| Cynomolgus Monkey | 2 | 58 (high) | [1] |

Table 2: In Vitro Intrinsic Clearance of SB-277011 in Liver Homogenates

| Species | Intrinsic Clearance (CLi) (mL min⁻¹ g⁻¹ liver) | Reference |

| Rat | < 2 | [1] |

| Dog | < 2 | [1] |

| Cynomolgus Monkey | 9.9 | [1] |

| Human | 45 | [1] |

Central Nervous System (CNS) Penetration

Effective target engagement for a centrally acting drug like SB-277011 necessitates sufficient penetration across the blood-brain barrier. Studies in rats have demonstrated that SB-277011 readily enters the brain.[2][3] The cerebral-to-blood ratio was found to be 3.6:1, indicating significant brain penetration.[4][5] Pharmacological MRI studies have confirmed its localization in dopamine D3 receptor-rich brain regions such as the nucleus accumbens and islands of Calleja.[6]

Metabolism

The metabolic fate of SB-277011 is a key determinant of its pharmacokinetic profile, particularly its bioavailability. In vitro studies using liver microsomes and homogenates from rats, dogs, cynomolgus monkeys, and humans have shed light on its metabolic pathways.

SB-277011 is relatively stable in liver microsomes across all tested species in the presence of NADPH, with an intrinsic clearance of less than 2 mL min⁻¹ g⁻¹ liver.[1] However, in total liver homogenates, a significant NADPH-independent metabolic pathway was identified, which is particularly prominent in cynomolgus monkeys and humans.[1] This pathway is sensitive to inhibition by isovanillin, strongly suggesting the involvement of aldehyde oxidase .[1] The high clearance and consequently low oral bioavailability of SB-277011 in cynomolgus monkeys (2%) is attributed to a high first-pass elimination, primarily mediated by aldehyde oxidase.[1]

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic and behavioral studies cited in this guide.

In Vitro Metabolism Studies

-

Objective: To determine the rate of metabolism of SB-277011 and identify the enzymes involved.

-

Methodology:

-

Liver microsomes and total liver homogenates were prepared from rats, dogs, cynomolgus monkeys, and humans.

-

SB-277011 was incubated with these preparations in the presence and absence of the cofactor NADPH.

-

The rate of disappearance of SB-277011 was measured over time using appropriate analytical methods (e.g., LC-MS/MS) to calculate the intrinsic clearance (CLi).

-

Inhibition studies were conducted using specific enzyme inhibitors, such as isovanillin for aldehyde oxidase, to identify the contributing metabolic enzymes.[1]

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the plasma clearance and oral bioavailability of SB-277011 in different animal species.

-

Methodology:

-

Animal models (rats, dogs, cynomolgus monkeys) were administered SB-277011 via intravenous (IV) and oral (PO) routes.

-

Serial blood samples were collected at predetermined time points post-dosing.

-

Plasma concentrations of SB-277011 were quantified using a validated analytical method.

-

Pharmacokinetic parameters, including clearance (CL) and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.

-

Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1]

-

Methamphetamine Self-Administration and Reinstatement Studies in Rats

-

Objective: To evaluate the effect of SB-277011A on the rewarding and motivational effects of methamphetamine.

-

Methodology:

-

Self-Administration: Rats were trained to self-administer methamphetamine intravenously by pressing a lever under a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. After establishing stable responding, rats were pretreated with various doses of SB-277011A (0, 6, 12, 24 mg/kg, i.p.) 30 minutes before the test session.[6]

-

Reinstatement: Following self-administration training, responding was extinguished by replacing methamphetamine with saline. Once extinction criteria were met, reinstatement of drug-seeking behavior was triggered by a priming injection of methamphetamine (1 mg/kg, i.p.). Rats were pretreated with SB-277011A (0, 6, 12, or 24 mg/kg, i.p.) 30 minutes prior to the reinstatement test.[6]

-

Visualizations

Dopamine D3 Receptor Signaling Pathway (Conceptual)

The following diagram illustrates a simplified, conceptual signaling pathway involving the dopamine D3 receptor, the target of SB-277011. As an antagonist, SB-277011 blocks the downstream effects of dopamine binding to the D3 receptor.

Caption: Conceptual Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

References

- 1. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of SB-277011 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 dihydrochloride is a potent and highly selective antagonist of the dopamine D3 receptor. Its high affinity for the D3 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes, has made it a valuable tool in neuroscience research and a lead compound in the development of therapeutics for conditions such as substance abuse and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity profile of SB-277011, detailing its binding affinities, functional activities, and the experimental methodologies used for their determination.

Core Selectivity Profile: Dopamine Receptors

SB-277011 exhibits a strong binding preference for the human and rat dopamine D3 receptor. Its selectivity for the D3 receptor over the closely related D2 receptor is a key characteristic, with reported selectivity ratios ranging from 80- to 120-fold.[1][2][3] This high selectivity is crucial for minimizing off-target effects that can arise from the modulation of D2 receptors, which are implicated in a broader range of physiological functions.

Table 1: Binding Affinity of SB-277011 for Dopamine and Serotonin Receptors

| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| Dopamine D3 | Human | Radioligand Binding | 7.95 - 8.0 | ~11.2 - 10 | [2][4] |

| Dopamine D3 | Rat | Radioligand Binding | 7.97 | ~10.7 | [2] |

| Dopamine D2 | Human | Radioligand Binding | 6.0 | ~1000 | [5] |

| 5-HT1D | - | Radioligand Binding | 5.0 | ~10000 | [5] |

| 5-HT1B | - | Radioligand Binding | <5.2 | >6310 | [5] |

Broad Off-Target Selectivity

The favorable selectivity profile of SB-277011 extends beyond the dopaminergic system. It has been screened against large panels of other G-protein coupled receptors (GPCRs), ion channels, and enzymes, demonstrating a high degree of selectivity. Reports indicate that SB-277011 has a 100-fold or greater selectivity for the D3 receptor over a panel of 66 to 180 other molecular targets.[1][2][3] While the comprehensive quantitative data for this broad screening is not publicly available in its entirety, the consistent reports from multiple studies underscore the compound's clean off-target profile at therapeutically relevant concentrations.

Experimental Protocols

The selectivity of SB-277011 has been primarily determined through radioligand binding assays and functional antagonism assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Microphysiometer Functional Assay Workflow

Detailed Methodology:

-

Cell Preparation: CHO cells expressing the dopamine D3 or D2 receptor are seeded into specialized microphysiometer capsules.

-

Assay Procedure: The cells are perfused with a low-buffer medium. The baseline metabolic rate of the cells is measured by monitoring the rate of acidification of the extracellular medium. The cells are then exposed to SB-277011 for a set period. Following this, a dopamine receptor agonist (e.g., quinpirole) is added in the continued presence of SB-277011.

-

Measurement and Analysis: The change in the extracellular acidification rate (ECAR) upon agonist stimulation is measured. The ability of SB-277011 to inhibit this agonist-induced increase in ECAR is quantified. By testing a range of antagonist concentrations against a fixed agonist concentration, a pA2 value can be calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Signaling Pathways

Dopamine D2-like receptors, including the D3 receptor, are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, SB-277011 blocks this signaling cascade.

Dopamine D3 Receptor Signaling Pathway

Simplified Dopamine D3 Receptor Signaling Cascade

In addition to the canonical adenylyl cyclase pathway, D3 receptor activation can also modulate other intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation. SB-277011, by blocking the D3 receptor, prevents the downstream effects of these signaling pathways.

Conclusion

SB-277011 dihydrochloride is a highly selective dopamine D3 receptor antagonist. Its selectivity is well-documented against the D2 receptor and is reported to be high against a broad range of other molecular targets, although detailed quantitative data for this wider panel is not extensively published. The established experimental protocols, including radioligand binding and functional assays, provide a robust framework for assessing its selectivity. The understanding of its mechanism of action through the blockade of Gi/o-coupled signaling pathways further solidifies its utility as a specific pharmacological tool. For drug development professionals, the high selectivity of SB-277011 serves as a benchmark for the design of novel D3 receptor antagonists with minimal off-target liabilities.

References

- 1. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metrionbiosciences.com [metrionbiosciences.com]

- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

A Preclinical Review of the Selective Dopamine D3 Receptor Antagonist: SB-277011 Dihydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a target of significant interest for the development of therapeutics for substance use disorders and certain psychiatric conditions.[1] Preclinical research has extensively profiled this compound, revealing a promising pharmacological and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Pharmacological Profile

SB-277011 exhibits high affinity and selectivity for the dopamine D3 receptor. Radioligand binding studies have consistently demonstrated its potent interaction with both human and rodent D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[2][3]

Binding Affinity and Selectivity

The binding affinities of SB-277011 for various receptors are summarized in the table below. The data highlights the compound's notable selectivity for the D3 receptor over the D2 receptor, a crucial characteristic for minimizing the extrapyramidal side effects associated with non-selective dopamine antagonists.[2][4][5][6]

| Receptor Target | pKi | Ki (nM) | Selectivity vs. D3 | Species |

| Dopamine D3 | 8.0[4][5][6][7][8] | 10.7[7] | - | Rodent |

| Dopamine D3 | 7.95[2][3] | 11.2[7] | - | Human |

| Dopamine D2 | 6.0[4][5][6][7][8] | - | 80- to 100-fold[2][7][9] | Human/Rodent |

| Serotonin 5-HT1B | <5.2[4][5][6][7][8] | - | >100-fold[5] | - |

| Serotonin 5-HT1D | 5.0 - 5.9[4][5][7][8] | - | >100-fold[5] | - |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Antagonism

In functional assays, SB-277011 effectively antagonizes the effects of dopamine D3 receptor agonists. For instance, in Chinese hamster ovary (CHO) cells expressing the human D3 receptor, SB-277011 antagonized the quinpirole-induced increase in acidification with a pKb of 8.3, demonstrating 80-fold selectivity over D2 receptors in a similar assay.[2]

Pharmacokinetic Properties

SB-277011 possesses a favorable pharmacokinetic profile in several preclinical species, characterized by good oral bioavailability and brain penetration.[7][10] These properties are essential for a centrally acting therapeutic agent.

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-life (h) | Brain:Blood Ratio |

| Rat | 35 - 43[7][10] | 19 - 20[7][10] | 2.0[7] | 3.6:1[7][11] |

| Dog | 43[10] | 14[10] | - | - |

| Cynomolgus Monkey | 2[10] | 58[10] | - | - |

Note: While the bioavailability is favorable in rodents and dogs, it is significantly lower in monkeys, which has been attributed to a higher metabolic rate by aldehyde oxidase.[10] In vitro studies with human liver homogenates also suggest that aldehyde oxidase-mediated metabolism could lead to low bioavailability in humans.[10][12]

Key Preclinical In Vivo Studies and Methodologies

SB-277011 has been evaluated in a variety of animal models relevant to addiction and psychosis. These studies have provided crucial insights into its potential therapeutic effects.

Models of Substance Abuse

A significant body of preclinical work has focused on the ability of SB-277011 to modulate the rewarding and reinforcing effects of drugs of abuse.

-

Experimental Protocol: In these studies, rats are trained to press a lever to receive an intravenous infusion of cocaine. The reinforcing efficacy of the drug is assessed under different schedules of reinforcement, such as fixed-ratio (FR) and progressive-ratio (PR) schedules. In FR schedules, a fixed number of responses is required for each infusion, while in PR schedules, the response requirement increases with each subsequent infusion. The "breakpoint," or the highest number of responses an animal is willing to make for a single infusion, is a key measure of motivation.[3]

-

Key Findings: SB-277011 has been shown to dose-dependently reduce intravenous cocaine self-administration under both low fixed-ratio and progressive-ratio reinforcement conditions in rats, with significant effects observed at doses of 12.5-25 mg/kg (intraperitoneal injection).[7] It also significantly lowers the PR breakpoint for cocaine self-administration.[12]

-

Experimental Protocol: Animals are implanted with electrodes in brain regions associated with reward, such as the medial forebrain bundle. They are trained to perform an action (e.g., press a lever) to receive electrical stimulation. The rewarding effect is quantified by the threshold of stimulation required to maintain the behavior. Drugs of abuse like methamphetamine lower this threshold, indicating an enhancement of reward.

-

Key Findings: Pretreatment with SB-277011 (12 mg/kg, i.p.) has been shown to significantly attenuate the enhancement of BSR produced by methamphetamine.[9]

-

Experimental Protocol: This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test.

-

Key Findings: Acute administration of SB-277011 has been shown to produce a significant blockade of the expression of cocaine-, nicotine-, and heroin-induced CPP.[12]

-

Experimental Protocol: After an animal has learned to self-administer a drug, the drug is withheld, and the lever-pressing behavior is extinguished. Reinstatement of drug-seeking can then be triggered by a small, non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor. This models relapse in humans.

-

Key Findings: SB-277011 has been shown to significantly reduce the reinstatement of cocaine-seeking behavior triggered by a cocaine prime, drug-associated cues, and foot-shock stress.[12]

Models Relevant to Schizophrenia

The dopamine D3 receptor has also been implicated in the pathophysiology of schizophrenia.

-

Experimental Protocol: PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is disrupted in certain animal models of schizophrenia.

-

Key Findings: SB-277011 (3 mg/kg, p.o.) has been shown to significantly reverse the prepulse inhibition deficit in rats reared in social isolation, a neurodevelopmental model of schizophrenia.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of SB-277011 and a typical experimental workflow for assessing its effects on drug-seeking behavior.

Caption: Proposed mechanism of SB-277011 at the dopamine D3 receptor.

Caption: Workflow for a reinstatement of drug-seeking experiment.

Conclusion

The preclinical data for SB-277011 dihydrochloride strongly support its role as a potent and selective dopamine D3 receptor antagonist with a promising pharmacokinetic profile in several species. In vivo studies have consistently demonstrated its efficacy in animal models of substance abuse and psychosis. While metabolic considerations in higher species present a potential hurdle for clinical development, the extensive preclinical characterization of SB-277011 provides a valuable foundation for the continued exploration of dopamine D3 receptor antagonism as a therapeutic strategy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB 277011A dihydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]

- 9. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-277011 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain. Its high selectivity for the D3 receptor over the D2 receptor and other monoamine receptors makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. This document provides detailed application notes and protocols for the use of SB-277011 dihydrochloride, with a focus on recommended solvents, solution stability, and experimental methodologies.

Physicochemical Properties and Solubility

SB-277011 dihydrochloride is a white to off-white solid. Comprehensive solubility data is crucial for the preparation of stock solutions and experimental media. The following tables summarize the solubility of SB-277011 dihydrochloride in various common laboratory solvents.

Table 1: Solubility of SB-277011 Dihydrochloride

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥ 4.39 mg/mL | ≥ 10.01 mM | Sonication may be required for complete dissolution. |

| Water | ≥ 16.67 mg/mL | ≥ 35.09 mM | Sonication may be required. |

| Ethanol | Soluble | Not specified |

Table 2: Supplier-Specific Solubility Data

| Supplier | Solvent | Concentration |

| Abcam | Water | up to 10 mM |

| Ethanol | up to 10 mM | |

| DMSO | up to 100 mM | |

| R&D Systems | DMSO | up to 50 mM |

| TargetMol | DMSO | 4.39 mg/mL (10.01 mM) |

| Sigma-Aldrich | Water | 100 mM |

| DMSO | 100 mM | |

| Ethanol | 25 mM | |

| MedChemExpress | DMSO | 50 mg/mL (105.26 mM) |

| Water | 16.67 mg/mL (35.09 mM) |

Solution Preparation and Stability

Proper preparation and storage of SB-277011 dihydrochloride solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Stock Solution Preparation:

For most in vitro applications, a high-concentration stock solution is prepared in DMSO.

-

Protocol:

-

Aseptically weigh the desired amount of SB-277011 dihydrochloride powder.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

-

Vortex or sonicate the solution gently until the compound is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Stability of Stock Solutions:

-

In DMSO, stock solutions are reported to be stable for up to 3 months when stored at -20°C and for up to 6 months when stored at -80°C[1].

-

It is recommended to protect solutions from light.

Dopamine D3 Receptor Signaling Pathway

SB-277011 acts as an antagonist at the dopamine D3 receptor, which is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, the D3 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate other downstream effectors, including ion channels and kinases.

References

Intraperitoneal injection protocol for SB-277011 dihydrochloride

Application Notes and Protocols for SB-277011 Dihydrochloride

Introduction

SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, demonstrating high affinity for human and rodent D3 receptors with significantly lower affinity for D2 and other receptors.[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of the D3 receptor in various neurological and psychiatric disorders.[1][4] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of SB-277011 dihydrochloride in rodents, along with information on its mechanism of action and relevant signaling pathways.

Mechanism of Action

SB-277011 is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[5] The D3 receptor is part of the D2-like receptor family and primarily couples to Gi/Go proteins.[5][6] Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

Blockade of the D3 receptor by SB-277011 can modulate downstream signaling cascades, including the Akt/mTOR and ERK1/2 pathways.[7][8] This modulation can occur through both G protein-dependent and independent mechanisms, potentially involving β-arrestin.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data for SB-277011 dihydrochloride based on published studies.

Table 1: In Vivo Dosages for Intraperitoneal (IP) Injection

| Animal Model | Dosage Range (mg/kg) | Therapeutic Area/Application | Reference(s) |

| Rat | 3 - 24 | Reversal of conditioned place aversion | [9] |

| Rat | 10 - 50 | Inhibition of cocaine self-administration and locomotion | [1][2] |

| Rat | 12 | Attenuation of methamphetamine-enhanced brain stimulation reward | [10] |

| Mouse | 15 - 30 | Reduction of binge-like ethanol consumption |

Table 2: Pharmacokinetic and Receptor Binding Profile

| Parameter | Value | Species | Reference(s) |

| pKi (D3 Receptor) | 7.95 - 8.0 | Human, Rat | [3][7] |

| pKi (D2 Receptor) | 6.0 | Human, Rat | [1][2] |

| Selectivity (D3 vs. D2) | ~100-fold | Human, Rat | [3][7] |

| Brain to Blood Ratio | 3.6:1 | Rat | [1][11] |

| Oral Bioavailability | 43% | Rat | [1] |

Table 3: Solubility Information

| Solvent | Maximum Concentration | Reference(s) |

| Water | 10 mM | [4] |

| DMSO | 50 mM |

Experimental Protocols

Protocol 1: Preparation of SB-277011 Dihydrochloride Dosing Solution

This protocol describes the preparation of a 1 mg/mL dosing solution of SB-277011 dihydrochloride suitable for intraperitoneal injection.

Materials:

-

SB-277011 dihydrochloride powder

-

Sterile, deionized water or 0.9% sterile saline

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals and the desired dose. The final injection volume for mice is typically 0.1 mL per 10 g of body weight, and for rats is 1 mL/kg.[1][12]

-

Weigh the compound: Accurately weigh the required amount of SB-277011 dihydrochloride powder in a sterile microcentrifuge tube.

-

Reconstitution: Add the appropriate volume of sterile water or saline to the tube to achieve a final concentration of 1 mg/mL.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, brief sonication may be used. SB-277011 dihydrochloride is soluble in water up to 10 mM.[4]

-

Sterilization: Sterilize the dosing solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: For immediate use, the solution can be kept at room temperature. For storage, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[12] Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Intraperitoneal (IP) Injection in Rodents

This protocol provides a standardized method for administering SB-277011 dihydrochloride via intraperitoneal injection to mice and rats.

Materials:

-

Prepared and sterilized SB-277011 dihydrochloride dosing solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[1][2]

-

70% ethanol wipes

-

Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

-

Animal Restraint:

-

Injection Site Identification: Position the animal with its head tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.[1][11]

-

Site Preparation: Clean the injection site with a 70% ethanol wipe.

-

Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.

-

Injection: Slowly and steadily inject the calculated volume of the dosing solution. The maximum recommended IP injection volume is 10 mL/kg for both mice and rats.[8][12]

-

Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

-

Post-injection Monitoring: Observe the animal for several minutes for any signs of distress or adverse reactions.

Visualizations

Dopamine D3 Receptor Signaling Pathway

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. research-support.uq.edu.au [research-support.uq.edu.au]

- 12. SB-277011-A Dihydrochloride [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SB-277011 Dihydrochloride in Cocaine Self-Administration Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB-277011 dihydrochloride, a selective dopamine D3 receptor antagonist, in preclinical studies of cocaine self-administration and seeking behaviors. The following sections detail the compound's mechanism of action, present quantitative data from key studies in tabular format, provide detailed experimental protocols, and include visualizations of relevant pathways and workflows.

Introduction

SB-277011 is a potent and selective antagonist of the dopamine D3 receptor, exhibiting approximately 100-fold greater selectivity for D3 over D2 receptors.[1][2] This selectivity makes it a valuable tool for investigating the specific role of the D3 receptor in the reinforcing and motivational properties of drugs of abuse, such as cocaine. The mesolimbic dopamine system is critically involved in reward and reinforcement, and D3 receptors are preferentially expressed in limbic regions of the brain, suggesting their involvement in addiction-related behaviors.[3] Studies have consistently shown that SB-277011 can attenuate various aspects of cocaine addiction, including the reinforcing effects of the drug and relapse-like behavior, without producing significant motor impairments or having intrinsic rewarding effects.[4][5][6]

Mechanism of Action

Cocaine primarily acts by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in synaptic clefts within the brain's reward circuitry, particularly the nucleus accumbens (NAc). This surge in dopamine activates postsynaptic dopamine receptors, including the D3 receptor. The D3 receptor is implicated in the motivational aspects of reward and the craving associated with drug addiction. By selectively blocking the D3 receptor, SB-277011 is hypothesized to reduce the rewarding and reinforcing effects of cocaine, as well as the motivation to seek the drug, particularly in response to drug-associated cues and stressors.[1][7] Interestingly, pretreatment with SB-277011 has been shown to enhance the cocaine-induced increase in dopamine levels in both the core and shell of the NAc, suggesting that its behavioral effects are not due to a reduction in dopamine release but rather a blockade of the downstream signaling mediated by D3 receptors.[3]

Figure 1: Simplified signaling pathway of cocaine and SB-277011 at a dopaminergic synapse.

Quantitative Data Summary

The following tables summarize the quantitative effects of SB-277011 on various cocaine-related behaviors as reported in the literature.

Table 1: Effect of SB-277011 on Cocaine Self-Administration

| Reinforcement Schedule | Cocaine Dose (mg/kg/infusion) | SB-277011 Dose (mg/kg, i.p.) | Effect on Self-Administration | Reference |

| Fixed-Ratio 1 (FR1) | 0.75 | 3, 6, 12, 24 | No significant effect | [2] |

| Fixed-Ratio 10 (FR10) | 0.125 | 24 | Significant decrease | [2] |

| Fixed-Ratio 10 (FR10) | 0.25 | 24 | Significant decrease | [2] |

| Fixed-Ratio 10 (FR10) | 0.5 | 24 | No significant effect | [2] |

| Progressive-Ratio (PR) | 0.25 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |

| Progressive-Ratio (PR) | 0.5 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |

| Progressive-Ratio (PR) | 1.0 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |

Table 2: Effect of SB-277011 on Reinstatement of Cocaine-Seeking

| Reinstatement Trigger | Trigger Dose/Stimulus | SB-277011 Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |

| Cocaine Prime | 1.0 mg/kg, i.v. | 3.0 | No significant effect | [4][8] |

| Cocaine Prime | 1.0 mg/kg, i.v. | 6.0 | Significant attenuation | [4][8] |

| Cocaine Prime | 1.0 mg/kg, i.v. | 12.0 | Significant attenuation | [4][8] |

| Conditioned Cues | Cocaine-associated light and tone | 3, 6, 12 | Dose-dependent decrease | [1] |

| Stress | Foot-shock | 3, 6, 12 | Dose-dependent decrease | [7] |

Table 3: Effect of SB-277011 on Cocaine-Induced Conditioned Place Preference (CPP)

| Cocaine Dose (mg/kg, i.p.) | SB-277011 Dose (mg/kg, i.p.) | Effect on CPP | Reference |

| 15 | 3, 6, 10 | Dose-dependent attenuation of acquisition | [8] |

| 15 (reactivated by 5 mg/kg morphine) | 3 | No significant effect on reactivation | [5] |

| 15 (reactivated by 5 mg/kg morphine) | 6, 12 | Significant attenuation of reactivation | [5] |

Experimental Protocols

Intravenous Cocaine Self-Administration

This protocol is designed to assess the reinforcing effects of cocaine and the impact of SB-277011 on this behavior.

a. Surgical Procedure: Intravenous Catheter Implantation

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Catheter Preparation: Use a sterile, custom-made or commercially available intravenous catheter.

-

Incision and Vein Exposure: Make a small incision over the jugular vein and carefully dissect the vein free from surrounding tissue.

-

Catheter Insertion: Make a small incision in the vein and insert the catheter, advancing it towards the heart until the tip is in the right atrium.

-

Securing the Catheter: Suture the catheter to the vein and surrounding musculature to secure it in place.

-

Externalization: Tunnel the external portion of the catheter subcutaneously to the mid-scapular region and externalize it through a small incision.

-

Post-operative Care: Administer analgesics and antibiotics as per approved institutional protocols. Allow the animal to recover for at least 5-7 days before starting behavioral experiments. Flush the catheter daily with a heparinized saline solution to maintain patency.

b. Behavioral Procedure

-

Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.

-

Acquisition of Self-Administration:

-

Place the animal in the operant chamber for daily 2-hour sessions.

-

Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).

-

Presses on the "inactive" lever have no programmed consequences.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

SB-277011 Treatment:

-

Once a stable baseline is established, administer SB-277011 dihydrochloride (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 3, 6, 12, 24 mg/kg) 30 minutes prior to the self-administration session.

-

Use a within-subjects design where each animal receives each dose of SB-277011 and vehicle in a counterbalanced order, with at least two days of baseline self-administration between drug treatment days.

-

-

Data Analysis: The primary dependent variable is the number of cocaine infusions earned. Analyze the data using a repeated-measures analysis of variance (ANOVA).

Figure 2: Experimental workflow for cocaine self-administration studies with SB-277011.

Reinstatement of Cocaine-Seeking

This model is used to study relapse-like behavior.

a. Procedure

-

Acquisition and Extinction:

-

Train animals to self-administer cocaine as described in Protocol 1 until a stable baseline is achieved.

-

Following acquisition, begin extinction training. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.

-

Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline rate).

-

-

Reinstatement Test:

-

Once the extinction criterion is met, conduct a reinstatement test.

-

Administer SB-277011 or vehicle 30 minutes prior to the test session.

-

Induce reinstatement using one of the following methods:

-

Drug-Primed Reinstatement: Administer a non-contingent, "priming" injection of cocaine (e.g., 10 mg/kg, i.p. or 1.0 mg/kg, i.v.) immediately before placing the animal in the operant chamber.[4][8]

-

Cue-Induced Reinstatement: Present the cocaine-associated conditioned stimulus (e.g., light and tone) contingent on active lever pressing, but without cocaine delivery.

-

Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., intermittent foot-shock) prior to the test session.[7]

-

-

-

Data Analysis: The primary dependent variable is the number of active lever presses during the reinstatement session. Compare the effects of SB-277011 to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Figure 3: Logical relationship of the reinstatement of cocaine-seeking experimental paradigm.

Conclusion